Eupatoretin

Description

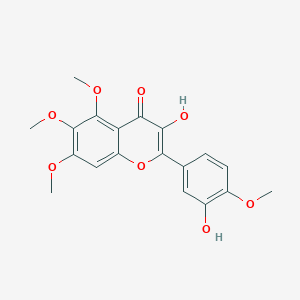

Structure

3D Structure

Properties

CAS No. |

19587-69-0 |

|---|---|

Molecular Formula |

C19H18O8 |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

3-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-16(22)15(21)14-12(27-17)8-13(24-2)18(25-3)19(14)26-4/h5-8,20,22H,1-4H3 |

InChI Key |

UEPKLBOJSLVOIP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O)O |

Other CAS No. |

19587-69-0 |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Eupatoretin

Botanical Sources and Distribution of Eupatoretin-Producing Species

This compound has been identified in several plant species. It was first isolated from Eupatorium semiserratum. universiteitleiden.nl It has also been found in Orthosiphon stamineus (also known as Orthosiphon grandiflora or Chlerodendratus spicatus), a medicinal herb traditionally used in Indonesia. universiteitleiden.nluniversiteitleiden.nlresearchgate.net Additionally, this compound is present in the bark of Populus species (Salicaceae family), commonly known as poplar trees. nih.govmdpi.com Its presence has also been noted in Citrus aurantium L. and Citrus aurantium L. Cv. daidai. nih.gov

Contemporary Extraction and Purification Techniques for this compound

The isolation and purification of this compound from botanical sources involve various techniques aimed at separating it from complex plant matrices. The choice of method often depends on the plant source and the desired purity. General approaches to natural product extraction include traditional methods like maceration, percolation, decoction, reflux extraction, and Soxhlet extraction, as well as modern techniques such as ultrasound-assisted extraction and microwave-assisted extraction, which offer advantages like reduced solvent consumption and extraction time. mdpi.comthepab.org

For this compound specifically, extraction methods have included using solvents like acetone (B3395972) to obtain it from Populus bark via Soxhlet extraction. nih.govmdpi.com In the case of Orthosiphon stamineus, extraction with 80% methanol (B129727) by ultrasonication has been employed, followed by partitioning with solvents such as n-hexane, chloroform (B151607), and n-butanol. universiteitleiden.nl Chloroform extracts have shown promise for further separation and purification due to their cytotoxicity. universiteitleiden.nl

Chromatographic Separation Paradigms

Chromatographic methods are fundamental for purifying this compound from crude plant extracts. Column chromatography is a widely used technique. For instance, chloroform extracts of Eupatorium cannabinum have been subjected to column chromatography using silica (B1680970) gel with a gradient elution of petroleum ether and acetone. Similarly, chloroform fractions from Orthosiphon stamineus have been separated using silica gel column chromatography with a stepwise gradient of chloroform and ethyl acetate, followed by methanol. universiteitleiden.nl

Further purification often involves advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used for separating and identifying compounds from plant extracts, often coupled with detectors like UV, PDA, or mass spectrometry (MS) for detailed analysis. nih.govnih.gov Preparative thin-layer chromatography (TLC) has also been utilized in the purification process for fractions obtained from column chromatography. universiteitleiden.nl Sephadex LH-20 column chromatography, eluted with methanol, has been effective for further separating fractions containing flavonoids like this compound. universiteitleiden.nl

Studies on Populus bark extracts highlight the use of chromatographic fractionation with increasing polarity gradients to isolate compounds, including this compound. nih.gov Ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HR-MS) is a modern approach capable of simultaneously detecting various chemical components in plant drugs, requiring comparison with standard chromatograms or mass spectrometry databases for accurate identification. nih.gov

Emerging Advanced Isolation Strategies and Bioassay-Guided Fractionation

Emerging advanced isolation strategies focus on improving efficiency, reducing solvent use, and preserving the integrity of bioactive compounds. Techniques like supercritical fluid extraction, pressurized liquid extraction, and enzyme-assisted extraction are considered advanced methods in natural product isolation. mdpi.comthepab.orgnih.gov While general advantages of these methods are documented, specific applications for this compound isolation using these cutting-edge techniques are areas of ongoing research.

Bioassay-guided fractionation is a powerful strategy for isolating bioactive compounds, including flavonoids like this compound. This approach involves systematically separating a crude extract into fractions, testing each fraction for a specific biological activity, and then further fractionating the active fractions until the pure, active compound is isolated. researchgate.netresearchgate.netmdpi.comresearchgate.netplos.orgmdpi.com This method is particularly useful when the target compound's activity is known, allowing researchers to track and enrich the compound throughout the purification process. For example, bioassay-guided fractionation using an adenosine (B11128) A1 receptor assay led to the isolation of this compound from Orthosiphon stamineus fractions. universiteitleiden.nluniversiteitleiden.nl This demonstrates how biological activity can guide the complex separation process to identify specific compounds responsible for that activity.

Table 1: Examples of Botanical Sources and Extraction/Purification Steps for this compound

| Botanical Source | Extraction Method(s) | Purification Techniques | References |

| Eupatorium semiserratum | Not explicitly detailed in search results | Initial isolation reported | universiteitleiden.nl |

| Orthosiphon stamineus | 80% Methanol extraction (ultrasonication), Partitioning | Silica gel column chromatography, Sephadex LH-20 column chromatography, Preparative TLC | universiteitleiden.nluniversiteitleiden.nl |

| Populus species bark | Soxhlet extraction (acetone) | Chromatographic fractionation | nih.govmdpi.com |

| Citrus aurantium | UPLC/Q-TOF-MS/MS analysis implies extraction | UPLC separation (C18 column) | nih.gov |

Chemical Synthesis and Derivatization Strategies for Eupatoretin and Analogues

Total Synthesis Pathways of Eupatoretin

One historical approach to the synthesis of this compound (identified as compound 6) and eupatin (B13028) (compound 7) involved their synthesis from corresponding chalcones using a modified AFO oxidation method. capes.gov.br This method highlights the use of chalcones as key starting materials in the construction of the flavonol core. Another reported synthesis of this compound and eupatin also describes synthetic studies of flavone (B191248) derivatives. oup.comsciopen.comdntb.gov.ua

Retrosynthetic Analysis and Key Intermediate Synthesis

Retrosynthetic analysis is a strategic approach in organic synthesis that involves working backward from the target molecule to identify simpler starting materials and key intermediates. spcmc.ac.inlibretexts.orgreddit.com This process helps in designing an efficient synthetic route by breaking down the complex structure into manageable fragments or synthons. spcmc.ac.in While a specific detailed retrosynthetic analysis solely for this compound was not extensively detailed in the search results, the general principles involve identifying disconnections in the target molecule's bonds to arrive at readily available precursors. spcmc.ac.inlibretexts.org

In the context of flavone synthesis, key intermediates often include suitably substituted chalcones or related precursors that can undergo cyclization and functional group transformations to form the characteristic flavone scaffold. The synthesis of this compound from chalcones via a modified AFO oxidation method suggests that chalcones serve as key intermediates in this pathway. capes.gov.brarchive.org The formation of the flavonol structure from a chalcone (B49325) involves the oxidative cyclization of the chalcone precursor. archive.org

Stereoselective and Regioselective Synthetic Approaches

Controlling the stereo- and regiochemistry is paramount in the synthesis of complex organic molecules like this compound to ensure the formation of the desired isomer with the correct spatial arrangement of atoms and substitution pattern. Regioselective synthesis focuses on controlling the position of chemical reactions on a molecule with multiple reactive sites. Stereoselective synthesis aims to favor the formation of one stereoisomer over others. nih.govyoutube.comnih.gov

The synthesis of this compound from chalcones using a modified AFO oxidation method implies a regioselective approach to form the correct substitution pattern on the flavone backbone. capes.gov.br The description of the AFO reaction's "capricious nature" in one instance suggests that achieving high regioselectivity or stereoselectivity in certain flavone synthesis approaches can be challenging and highly dependent on reaction conditions. archive.org Developing stereoselective routes is an active area of research in organic synthesis. nih.govyoutube.comnih.gov

Cascade Reactions in this compound Total Synthesis

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more chemical transformations that occur consecutively in a single reaction vessel without the isolation of intermediates. 20.210.105rsc.org These reactions offer significant advantages in terms of efficiency, atom economy, and reduction of waste. 20.210.105

While the search results did not explicitly detail a specific cascade reaction sequence for the total synthesis of this compound, the concept of employing cascade reactions is a powerful strategy in the synthesis of complex natural products. 20.210.105rsc.org Designing cascade reactions for this compound synthesis would involve orchestrating a series of steps, such as cyclization, oxidation, and functional group modifications, to occur sequentially, ideally leading to the desired flavone core and substitution pattern in fewer synthetic operations. 20.210.105

Directed Synthesis of this compound Derivatives and Analogues

Directed synthesis of this compound derivatives and analogues involves the deliberate modification of the this compound structure or the synthesis of molecules with similar core scaffolds but different substitution patterns. This approach is driven by the need to explore structure-activity relationships and develop compounds with potentially enhanced or altered biological activities or improved properties for research applications. researchgate.netacs.org

Research often explores structural modifications of polymethoxyflavones, including alterations in regions A and C of the flavone structure, to enhance their pharmacological activities. researchgate.net This principle applies to this compound, suggesting that targeted modifications can lead to analogues with diverse effects. researchgate.net

Structural Modification for Enhanced Research Utility

Structural modifications of this compound can be undertaken to improve various properties relevant to research, such as solubility, stability, or the ability to interact with specific biological targets. This can involve altering the methylation or hydroxylation patterns, introducing different functional groups, or modifying the flavone backbone. researchgate.netacs.org

The synthesis of sinensetin (B1680974) derivatives, a related polymethoxyflavone, highlights how structural modifications, such as demethylation, can be achieved through specific reactions like hydrochloric acid hydrolysis. isnff-jfb.com Similar strategies can be applied to this compound to generate hydroxylated analogues, which may have different biological profiles or be useful as intermediates for further derivatization. researchgate.netisnff-jfb.com The creation of labeled analogues, such as deuterated sinensetin, for metabolic studies also falls under structural modification for enhanced research utility. isnff-jfb.com

Exploration of Novel this compound Scaffolds

Exploring novel this compound scaffolds involves designing and synthesizing molecules that retain some core features of this compound but incorporate significant structural changes, potentially leading to new classes of compounds with unique properties. This can include modifying the heterocyclic ring system or introducing entirely new ring systems fused to or replacing parts of the flavone structure. lifechemicals.comnih.goveuropa.euresearchgate.net

While specific examples of entirely novel scaffolds based directly on this compound were not prominently featured in the search results, the general concept of scaffold-based design is widely used in medicinal chemistry to generate diverse compound libraries for screening. lifechemicals.com This involves identifying a core scaffold and then decorating it with various substituents using validated synthetic procedures. lifechemicals.com Applying this to this compound would involve using the flavone or a related core as a scaffold and synthesizing a library of analogues with diverse functional groups at different positions to explore new chemical space and identify promising structures for further investigation. lifechemicals.comresearchgate.net

Investigation of Eupatoretin S Molecular Mechanisms of Action and Biological Targets

In Silico Modeling for Target Identification and Ligand-Protein Interactions

In silico modeling plays a vital role in modern drug discovery and mechanistic studies, allowing for the prediction of potential biological targets and the analysis of how a small molecule like Eupatoretin might interact with these targets at an atomic level. mdpi.commdpi.comnih.govnih.govucl.ac.ukebi-edu.comnih.gov Computational approaches offer efficient ways to screen potential interactions and guide subsequent experimental validation. nih.govnih.govucl.ac.ukdev.to

Molecular docking is a widely used computational technique to predict the preferred orientation, or binding pose, of a ligand (such as this compound) within the binding site of a target protein. ebi-edu.comnih.govchemrxiv.org This method estimates the binding affinity between the molecule and the target, providing insights into the strength and nature of the interaction. ebi-edu.comnih.govchemrxiv.org Studies have employed molecular docking to investigate the interaction of this compound with specific protein targets, such as the NS4B protein of the Dengue virus. researchgate.netnih.govresearchgate.netnih.gov The NS4B protein is considered a potential antiviral target due to its essential role in viral replication. nih.gov Molecular docking simulations have also been conducted to examine the binding of this compound and other phytochemicals to the fliJ flagellar protein in Escherichia coli. researchgate.netbioinformation.net These simulations often involve analyzing binding energies and identifying key amino acid residues in the protein's binding site that interact with the ligand through various forces, including hydrogen bonds and hydrophobic interactions. researchgate.netnih.govresearchgate.netbioinformation.netnih.gov

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complexes over time. mdpi.comnih.gov MD simulations provide a more dynamic view of the interaction, accounting for the flexibility of both the ligand and the protein and the influence of the surrounding environment. nih.gov This helps to validate the docking results and provides further information on the long-term stability of the complex. mdpi.comnih.gov

Beyond direct docking to known or hypothesized targets, various computational approaches are employed for the broader prediction of a molecule's biological targets. These "target fishing" methods leverage large chemogenomic databases that link chemical structures to biological activity and protein targets. nih.govnih.gov Techniques such as chemical similarity searching, where the target of a novel molecule is predicted based on the known targets of structurally similar compounds, are fundamental in this process. nih.gov Machine learning algorithms are also increasingly used to build predictive models based on the properties of known active compounds for specific targets. nih.govnih.gov These computational target prediction methods are valuable for identifying potential therapeutic targets, understanding the polypharmacology of a compound, and suggesting possibilities for drug repurposing. nih.govucl.ac.uk

Molecular Docking and Dynamics Simulations with this compound-Target Complexes

In Vitro Mechanistic Elucidation of this compound's Biological Activities

In vitro studies are essential for experimentally validating the predictions made by in silico methods and for providing detailed insights into the molecular mechanisms underlying this compound's observed biological activities. researchgate.netresearchgate.netnih.govresearchgate.net These experiments are conducted in controlled laboratory settings, often using cell lines, isolated enzymes, or receptors.

Investigating how this compound modulates cellular pathways involves studying its effects on various signaling cascades and cellular processes. While specific detailed studies on this compound's direct modulation of particular pathways were not extensively highlighted in the provided information, its observed biological activities imply such interactions. For instance, its antiadhesive properties against UPEC nih.govresearchgate.net suggest an interference with bacterial adhesion mechanisms, which involve specific cellular processes and pathways in the bacteria. Similarly, if this compound acts as an antagonist of the adenosine (B11128) A1 receptor, universiteitleiden.nl it would consequently affect the downstream signaling pathways regulated by this receptor, which are involved in processes like lipolysis, diuresis, and glucose metabolism. universiteitleiden.nl

Enzymes are crucial biological targets, and their inhibition or activation by small molecules can have significant therapeutic effects. lecturio.combgc.ac.inwikipedia.org this compound has been investigated for its ability to inhibit enzymes, notably the DENV NS4B protein, which functions as an enzyme essential for the virus's life cycle. researchgate.netnih.govresearchgate.netnih.gov Enzyme inhibition studies characterize the nature of the interaction (e.g., competitive, non-competitive) and quantify the potency of the inhibitor using parameters like inhibition constants (Ki). lecturio.combgc.ac.inwikipedia.orgenzyme-modifier.ch These studies often involve enzyme kinetic assays to determine how the presence of this compound affects the enzyme's catalytic activity. lecturio.combgc.ac.inenzyme-modifier.ch While the primary focus for this compound appears to be on inhibitory effects against specific targets like viral proteins, enzyme activation is another potential mechanism of action for bioactive compounds. lecturio.combgc.ac.in

Receptor binding assays are fundamental in pharmacology for quantifying the affinity of a ligand for a specific receptor. merckmillipore.comnih.govbmglabtech.com These assays measure the binding of a test compound to a receptor, often in competition with a known radiolabeled ligand. merckmillipore.comnih.gov this compound has been evaluated in adenosine A1 receptor binding assays and has shown affinity for this receptor. universiteitleiden.nlresearchgate.netsci-hub.seuniversiteitleiden.nl The results of these assays are typically expressed as inhibition constants (Ki) or dissociation constants (Kd), which represent the concentration of the ligand required to displace half of the bound reference ligand, thereby indicating the binding affinity. universiteitleiden.nlbmglabtech.comuniversiteitleiden.nl Understanding ligand-target kinematics involves studying the rates of association and dissociation between the ligand and the receptor, providing a more complete picture of the binding interaction beyond just the equilibrium affinity. mdpi.comnih.govuni-leipzig.de

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 275525 |

| Catechin | 9064 |

| Cianidanol | 72275 |

| Epicatechin | 72276 |

| Glabranin | 124049 |

| Laurifolin | 11905060 |

| DL-Catechin | 107500 |

| Theophylline | 2723 |

| Caffeine | 2519 |

| Furosemide | 3416 |

| Umbelliferone | 5281426 |

| Indole-3-carbinol | 3712 |

| Salicylic acid | 338 |

| Genistein | 5280961 |

| Galangin | 5281616 |

Adenosine A1 Receptor Binding Affinity (Example Data)

Enzyme Inhibition and Activation Profiling

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to delineate the relationship between the chemical structure of a molecule and its observed biological activity. wikipedia.orggardp.orgcollaborativedrug.com By systematically modifying the chemical structure of a lead compound like this compound, researchers can gain insights into the specific functional groups and structural features critical for its interaction with biological targets and the resulting pharmacological effects. wikipedia.orggardp.org This understanding is crucial for optimizing potency, selectivity, and potentially reducing unwanted side effects. gardp.org SAR studies involving this compound and its derivatives have been conducted to explore its potential activities, including anti-dengue and anti-cancer properties. tandfonline.comonehealthjournal.orgresearchgate.netcolab.wsacs.orgresearchgate.netresearchgate.net

Elucidating Key Pharmacophoric Features of this compound Analogues

Elucidating the key pharmacophoric features of this compound analogues involves identifying the essential steric and electronic characteristics of the molecule required for optimal interaction with a specific biological target and the subsequent biological response. For flavonoids like this compound, the arrangement of hydroxyl and methoxyl groups on the flavone (B191248) backbone plays a significant role in their biological activities. Studies on the cytotoxicity of flavones, structurally related to this compound, have indicated that the presence and position of hydroxyl and methoxyl substituents are crucial for activity and binding to targets such as tubulin. acs.org For instance, specific substitution patterns, such as hydroxyl groups at C-3' and C-5 and methoxyl groups at C-3 and C-4' on the flavone core, have been associated with potent cytotoxic activity. acs.org These findings suggest that the pattern of oxygenation on the A and B rings, as well as the presence of a hydroxyl group at the C-3 position, likely contribute significantly to the pharmacophoric features of this compound and its analogues.

In the context of antiviral activity against Dengue virus (DENV) NS4B protein, molecular docking studies involving this compound and other phytochemicals have indicated that specific functional groups at different positions contribute to favorable binding interactions with the target protein. researchgate.net Similarly, investigations into the interaction of phytochemicals, including this compound, with the Escherichia coli fliJ flagellar protein have highlighted the importance of certain amino acid residues in the binding pocket, suggesting that the structural features of the ligand must complement these residues for effective binding. researchgate.netbioinformation.netnih.gov

Correlating Structural Modifications with Biological Activity Profiles

Correlating structural modifications with biological activity profiles is a core aspect of SAR studies. By synthesizing or isolating analogues of this compound with specific alterations to its chemical structure and then evaluating their biological effects, researchers can determine how each modification impacts activity. While detailed experimental data tables for a wide range of this compound derivatives were not extensively available in the search results, the general principles of flavonoid SAR and specific examples from related studies provide insights.

For example, studies on flavones have demonstrated that alterations in the number and position of hydroxyl and methoxyl groups can significantly influence their cytotoxicity and interaction with cellular targets like tubulin. acs.org A table illustrating the potential impact of such modifications, based on findings from related flavonoids, is presented below:

| Core Structure (Flavone) | Substitution Pattern (Example Positions) | Observed Trend in Biological Activity (Conceptual) |

| Flavone | Hydroxyl at C-5, C-7, C-3', C-4' | Often associated with antioxidant and various biological activities. acs.org |

| Flavone | Methoxyl at C-3, C-6, C-7, C-4' (as in this compound) | Can influence lipophilicity and membrane permeability, affecting cellular uptake and interaction with targets. acs.org May enhance specific activities like cytotoxicity or enzyme inhibition. acs.org |

| Flavone | Absence of C2-C3 double bond (Flavanone) | Can lead to altered flexibility and interaction with binding sites, potentially changing activity profile. acs.org |

| Flavone | Glycosylation (Attachment of sugar moiety) | Generally increases water solubility and can affect bioavailability and target interaction. |

Note: This table presents conceptual trends based on general flavonoid SAR and specific findings from related compounds, illustrating the type of correlations investigated in SAR studies.

Specific research on this compound's interaction with targets like DENV NS4B protein through molecular docking has shown that the presence and position of functional groups are key to binding affinity. researchgate.net Changes to these groups in analogues would be expected to alter the binding pose and strength, thereby affecting antiviral activity. Similarly, modifications influencing the interaction with residues in the binding pocket of proteins like E. coli fliJ would impact antibacterial effects. researchgate.netbioinformation.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR studies a step further by developing mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activities. wikipedia.orgfrontiersin.org These models can then be used to predict the activity of new, untested compounds based on their molecular descriptors. collaborativedrug.comfrontiersin.org

QSAR modeling has been applied in the study of flavonoids, including in contexts where this compound was investigated. onehealthjournal.orgresearchgate.net By calculating various molecular descriptors (numerical representations of chemical characteristics like electronic properties, lipophilicity, and spatial arrangement) for this compound and its analogues, researchers can build models that predict their biological activity against specific targets. frontiersin.org These models can help identify the most influential molecular properties governing the activity and guide the design of novel compounds with improved efficacy. collaborativedrug.com

For example, QSAR studies have been used in the search for anti-dengue compounds, where the structural properties of phytochemicals, including this compound, were correlated with their inhibitory activity against viral targets like NS4B. onehealthjournal.org Such models can provide valuable insights into the structural requirements for potent inhibitors and facilitate the virtual screening of large chemical libraries to identify potential lead compounds. researchgate.net The application of QSAR to this compound analogues contributes to a more systematic and predictive approach in the discovery and optimization of compounds with desired biological activities.

Advanced Omics Approaches in Eupatoretin Research

Proteomics Investigations of Eupatoretin-Treated Biological Systems

Proteomics involves the large-scale study of proteins, including their expression, structure, and interactions. In the context of studying a compound like this compound, proteomics could be used to identify how the levels or modifications of various proteins change in a biological system after exposure to the compound.

Differential Protein Expression Analysis

Differential protein expression analysis compares the abundance of proteins between different biological conditions, such as treated versus control groups. Techniques like quantitative mass spectrometry can identify proteins that are up-regulated or down-regulated in response to a compound. While differential protein expression analysis is a common proteomics method guidetopharmacology.orgoutbreak.infolipidmaps.orgfrontiersin.orgnih.gov, specific data on how this compound affects protein expression levels were not found.

Protein-Protein Interaction Networks Modulated by this compound

Proteins rarely function in isolation; they often interact with other proteins to form complexes and participate in signaling pathways. nih.govnih.govnih.govnih.gov Studying protein-protein interaction (PPI) networks can reveal how a compound might disrupt or modulate these interactions, thereby affecting cellular processes. nih.govnih.govphytomolecules.com While the analysis of protein interaction networks is a valuable tool in understanding biological mechanisms nih.govnih.govnih.govphytomolecules.com, specific research detailing how this compound modulates these networks was not available in the search results.

Metabolomics Profiling in Response to this compound Exposure

Metabolomics is the comprehensive study of metabolites within a biological system. It can provide insights into the metabolic state of a cell or organism and how it changes in response to stimuli like exposure to a chemical compound. frontiersin.orgfishersci.cabohrium.com

Global Metabolite Fingerprinting

Global metabolite fingerprinting involves capturing a broad profile of metabolites present in a sample. Techniques such as mass spectrometry (MS) coupled with chromatography (e.g., UPLC-MS) are commonly used for this purpose. wikipedia.orgmpg.de This approach can identify changes in metabolite levels that occur after exposure to a compound, providing a snapshot of the metabolic response. While UPLC-Q-TOF-MS/MS has been used to identify this compound as a compound in plant extracts wikipedia.orgmpg.de, detailed global metabolite fingerprints specifically showing the effects of this compound treatment were not found.

Identification of Perturbed Metabolic Pathways

By analyzing the changes in metabolite levels, researchers can identify which metabolic pathways are perturbed by a compound. frontiersin.orgfishersci.cabohrium.comscribd.combath.ac.uk This helps to understand the biochemical mechanisms through which the compound exerts its effects. Examples of perturbed metabolic pathways studied in other contexts include amino acid metabolism, lipid metabolism, and energy metabolism pathways like glycolysis and the TCA cycle. frontiersin.orgfishersci.cabohrium.comscribd.combath.ac.uk However, specific metabolic pathways perturbed by this compound were not detailed in the search results.

Computational Modeling and Simulation in Eupatoretin Research

Quantum Chemical Calculations for Eupatoretin Reactivity and Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for investigating the electronic structure and reactivity of molecules wikipedia.orgmpg.deepfl.chresearchgate.net. These methods aim to solve the Schrödinger equation for a molecular system, providing detailed information about electron distribution, energy levels, and molecular orbitals mpg.deresearchgate.netaps.org. For this compound, quantum chemical calculations can be employed to determine its optimized molecular geometry, understand the distribution of electron density, and calculate properties such as dipole moment, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system rather than the complex many-electron wavefunction, making it computationally more feasible for larger molecules wikipedia.orgmpg.deepfl.chresearchgate.netaps.org. DFT calculations can provide insights into the stability and reactivity of this compound. By analyzing the frontier molecular orbitals, researchers can predict potential sites for electrophilic or nucleophilic attack, which are crucial for understanding its chemical reactions and metabolic transformations. The energy gap between the HOMO and LUMO can also provide an indication of the molecule's kinetic stability and its propensity to undergo chemical reactions.

Furthermore, quantum chemical calculations can be used to study the vibrational properties of this compound, providing theoretical infrared (IR) and Raman spectra that can be compared with experimental data for structural verification. Calculations of atomic charges and electrostatic potential surfaces can help in understanding how this compound might interact with other charged or polar molecules, including the active sites of enzymes or receptors.

While specific detailed research findings on this compound's quantum chemical calculations were not extensively found in the search results, the general principles of applying these methods to organic molecules like flavonoids (to which this compound belongs) are well-established nih.gov. These calculations lay the foundation for understanding the intrinsic chemical properties of this compound before considering its interactions in more complex environments.

Advanced Molecular Dynamics Simulations of this compound and Its Complexes

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom volkamerlab.orgnih.gov. This provides a dynamic view of molecular behavior, including conformational changes, flexibility, and interactions with the surrounding environment, such as solvent or proteins volkamerlab.orgnih.govbiorxiv.org. For this compound, MD simulations can offer valuable insights into its behavior in biological systems, particularly when interacting with potential target molecules.

Advanced MD simulations can be used to study the binding of this compound to proteins or other biomolecules. By simulating the this compound-target complex over time, researchers can observe the stability of the complex, identify key interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking) that contribute to binding affinity, and understand the dynamic nature of the binding process volkamerlab.orgnih.govnih.gov. These simulations can also reveal conformational changes in both this compound and the target molecule upon binding.

Simulations can be performed in different environments, such as explicit water models or lipid bilayers, to mimic physiological conditions volkamerlab.org. This allows for the investigation of how the solvent or membrane environment influences the behavior and interactions of this compound. Enhanced sampling techniques, such as steered MD or replica exchange MD, can be employed to explore different conformational states and overcome energy barriers in the simulation, providing a more comprehensive picture of the system's dynamics.

While the search results did not provide specific detailed MD simulation studies focused solely on this compound, the application of MD simulations in studying the interactions of small molecules, including phytochemicals and potential drug candidates, with proteins is a common and powerful approach in computational biology and drug discovery volkamerlab.orgnih.govnih.govmdpi.comscirp.org. For instance, MD simulations have been used to study the binding of phytochemical derivatives to bacterial proteins researchgate.netbioinformation.net and the interaction of potential inhibitors with viral proteins mdpi.com. Applying these advanced MD techniques to this compound would involve setting up simulation systems containing this compound and its putative biological target, running simulations for sufficient time scales (nanoseconds to microseconds), and analyzing the resulting trajectories to extract meaningful information about binding modes, interaction energies, and conformational dynamics.

In Silico Screening and Rational Design Methodologies for this compound-Based Molecules

In silico screening and rational design methodologies leverage computational tools to identify potential drug candidates and design novel molecules with desired properties patsnap.comnih.govlongdom.org. These approaches are particularly valuable in the early stages of drug discovery and optimization, allowing for the rapid evaluation of large chemical libraries and the targeted synthesis of promising compounds patsnap.comnih.govpharmidex.com. For this compound, these methodologies can be applied to discover new potential therapeutic applications or to design this compound derivatives with improved efficacy, selectivity, or pharmacokinetic properties.

In silico screening, also known as virtual screening, involves computationally evaluating large databases of chemical compounds to identify those likely to bind to a specific biological target patsnap.comnih.gov. Techniques such as molecular docking are central to virtual screening, predicting the binding pose and affinity of ligands to a protein's active site patsnap.com. By docking this compound and libraries of related compounds against a panel of therapeutic targets, researchers could potentially identify novel proteins or pathways modulated by this compound. This can help prioritize experimental testing on the most promising targets.

Rational design, in contrast to high-throughput screening, involves the deliberate design of new molecules based on a detailed understanding of the target's structure and mechanism of action, as well as the structure-activity relationships (SAR) of known ligands longdom.orggardp.orgnih.govrsc.orgmdpi.com. By analyzing the binding mode of this compound to a target (potentially informed by molecular docking and MD simulations), researchers can identify key structural features of this compound that are important for binding and activity. This information can then be used to design novel this compound analogs with modifications aimed at enhancing favorable interactions or reducing unfavorable ones.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique often used in rational design nih.govpatsnap.com. QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model based on this compound and its known analogs (if available), researchers can predict the activity of newly designed this compound derivatives before they are synthesized and tested experimentally.

The combination of in silico screening and rational design provides a powerful workflow for exploring the therapeutic potential of this compound and developing novel this compound-based agents. In silico screening can quickly narrow down a large chemical space, while rational design allows for the focused optimization of lead compounds based on mechanistic insights patsnap.comnih.govlongdom.org.

Future Perspectives and Unaddressed Research Questions for Eupatoretin

Emerging Methodologies for Comprehensive Eupatoretin Characterization

Comprehensive characterization of this compound is crucial for fully understanding its potential. While traditional spectroscopic methods like UV-Vis, FT-IR, Mass, and NMR spectroscopy have been employed for its identification, emerging techniques offer enhanced capabilities for detailed analysis researchgate.net.

Advanced separation techniques coupled with sophisticated detection methods are key to resolving the complexities of this compound within plant extracts and biological matrices. High-performance liquid chromatography (HPLC) is a common method for isolating this compound, often combined with techniques such as preparative thin layer chromatography (TLC) and crystallization for purification researchgate.net. Future research can leverage ultra-high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS/MS) for more sensitive and comprehensive identification and structural elucidation of this compound and its potential metabolites researchgate.net. This approach allows for the simultaneous analysis of multiple compounds and provides detailed structural information through fragmentation patterns researchgate.net.

Furthermore, the application of nuclear magnetic resonance (NMR) spectroscopy, particularly at higher field strengths and using advanced pulse sequences, can provide more in-depth structural details and conformational analysis of this compound. Techniques like 2D NMR (COSY, HSQC, HMBC) are invaluable for assigning complex spectra and confirming the connectivity of atoms within the molecule.

Solid-state characterization techniques, such as X-ray crystallography, which has been used to determine the structure of related compounds, could provide precise details about the crystal structure and intermolecular interactions of this compound, influencing its physical properties and stability scribd.com.

Emerging analytical methodologies in the field of analytical biology, which integrates analysis with biological phenomena, could also be applied to study this compound's interactions within biological systems at a molecular level spectroscopyonline.com. This could involve using techniques like Raman microscopy to analyze the distribution and effects of this compound in cells or tissues spectroscopyonline.com.

The development and application of analytical method lifecycle management (MLCM) and Quality-by-Design (QbD) principles, common in pharmaceutical analysis, could also be beneficial in developing robust and reliable analytical procedures for this compound characterization and quantification labcompare.com.

Interdisciplinary Research Avenues for this compound

Exploring the full potential of this compound necessitates collaboration across various scientific disciplines. Interdisciplinary research, which integrates insights from different fields, is crucial for tackling complex problems related to natural products like this compound europa.euphilarchive.orgspsp.org.

One significant avenue for interdisciplinary research lies in combining phytochemistry with pharmacology and molecular biology to fully elucidate the mechanisms of action of this compound. While some studies have indicated potential activities like anti-inflammatory and antioxidant properties, a deeper understanding of the specific molecular targets and signaling pathways involved is needed scribd.comresearchgate.net. This could involve collaborations between natural product chemists isolating and characterizing this compound, pharmacologists testing its biological effects in various models, and molecular biologists investigating its interactions with cellular components and genetic expression.

The potential of this compound as a lead compound for drug development also opens doors for collaboration with medicinal chemists and computational biologists. In silico methods, such as molecular docking and structure-activity relationship (SAR) studies, can predict potential targets and optimize the structure of this compound for improved efficacy and specificity researchgate.netonehealthjournal.orgresearchgate.net. This requires expertise from computational chemists and biologists to perform simulations and analyze data, working alongside medicinal chemists to design and synthesize novel this compound derivatives.

Furthermore, the study of this compound's presence and role in traditional medicine systems necessitates collaboration between ethnobotanists, pharmacognosists, and clinical researchers. Ethnobotanists can provide valuable information on the traditional uses of plants containing this compound, guiding research towards relevant biological activities researchgate.net. Pharmacognosists can focus on the identification and standardization of this compound in plant extracts, while clinical researchers can design and conduct trials to evaluate its efficacy and safety in humans (though safety/adverse effects are outside the scope of this article).

The agricultural and environmental sciences also play a role in this compound research. Investigating factors influencing the production of this compound in plants, such as growing conditions and extraction methods, requires expertise from plant scientists and chemical engineers mdpi.com. Optimizing cultivation and extraction processes can ensure a sustainable and efficient supply of this compound for research and potential applications.

Challenges and Opportunities in this compound Research Advancement

Advancing this compound research presents both challenges and opportunities. One significant challenge is the often low concentration of this compound in natural sources, making its isolation and purification challenging and costly mdpi.com. This necessitates the development of more efficient and scalable extraction and purification techniques.

Another challenge lies in the complexity of biological systems and the need for robust in vitro and in vivo models to accurately assess the biological activities of this compound. Standardizing experimental protocols and developing relevant disease models are crucial for obtaining reliable and reproducible results.

The limited data available on the pharmacokinetics and pharmacodynamics of this compound in humans presents another hurdle. Future research needs to focus on how this compound is absorbed, distributed, metabolized, and excreted in the body, as well as its dose-response relationships.

Despite these challenges, there are significant opportunities for advancing this compound research. The increasing interest in natural products for their potential health benefits provides a strong impetus for further investigation of this compound. Its presence in traditionally used medicinal plants suggests potential therapeutic applications that warrant scientific validation researchgate.netresearchgate.net.

The advancements in analytical techniques and computational tools offer unprecedented opportunities for in-depth characterization and prediction of this compound's properties and activities researchgate.netspectroscopyonline.comresearchgate.netonehealthjournal.orgresearchgate.net. These tools can accelerate the discovery process and provide valuable insights into its mechanisms of action.

Furthermore, the growing emphasis on interdisciplinary collaboration fosters an environment where researchers from different fields can combine their expertise to address complex research questions related to this compound europa.euphilarchive.orgspsp.org. This can lead to innovative approaches and a more holistic understanding of the compound.

The potential for this compound as a lead compound for developing new therapeutic agents for various conditions, such as inflammatory disorders or viral infections, represents a significant opportunity scribd.comonehealthjournal.org. Continued research into its biological activities and the development of structure-activity relationships could pave the way for the development of novel drugs.

Q & A

Q. What are the established protocols for synthesizing and characterizing Eupatoretin in laboratory settings?

- Methodological Answer : this compound (C₁₉H₁₈O₆, MW: 374.341) can be synthesized via methoxylation and hydroxylation reactions using flavonoid precursors. Key steps include protecting group strategies for regioselective functionalization and purification via column chromatography. Characterization requires NMR (¹H/¹³C), HPLC for purity assessment, and mass spectrometry for molecular weight confirmation. Early synthetic routes were optimized by Li et al. (1972), emphasizing reaction conditions (e.g., solvent systems, catalysts) to improve yield . Physicochemical properties such as Log P (3.12), hydrogen bond acceptors (9), and polar surface area (110.38 Ų) should be validated using computational tools like MarvinSketch .

Q. Which analytical techniques are recommended for verifying this compound’s structural identity and purity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm methoxy and hydroxyl group positions (δ 3.8–4.0 ppm for methoxy protons).

- HPLC-PDA : Use a C18 column with a methanol-water gradient to assess purity (>95%).

- HRMS : Compare observed [M+H]⁺ peaks (m/z 375.341) with theoretical values.

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities.

Cross-reference data with literature benchmarks to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in experimental design, such as:

- Cell lines/Models : E.g., Choi et al. (2002) reported P-glycoprotein inhibition in multidrug-resistant cancer cells, but outcomes may differ in primary cells .

- Dosage and Exposure Time : Standardize IC₅₀ assays using ATP-based viability tests with controls for cytotoxicity.

- Data Normalization : Account for batch-to-batch compound variability via internal standards (e.g., quercetin as a positive control).

Use meta-analysis frameworks to identify confounding variables and validate findings through dose-response replication .

Q. What in silico strategies are effective for predicting this compound’s pharmacokinetics and target interactions?

- Methodological Answer : Leverage molecular docking and dynamics simulations:

- Target Selection : Prioritize proteins with known flavonoid interactions (e.g., NS4B of DENV for antiviral studies ).

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- ADME Prediction : Use SwissADME to evaluate Lipinski’s compliance (Log P <5, H-bond donors <5) and bioavailability .

Validate predictions with in vitro assays (e.g., Caco-2 permeability models) .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Apply multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein expression changes.

- Metabolomics : LC-MS profiling to track metabolic pathway alterations.

Integrate data using pathway analysis tools (e.g., KEGG, STRING) and validate hypotheses via CRISPR-Cas9 knockouts of candidate targets .

Guidance for Reproducibility and Ethical Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.